molecular formula C18H21NO2S B5609172 1-(mesitylsulfonyl)-1,2,3,4-tetrahydroquinoline

1-(mesitylsulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B5609172
M. Wt: 315.4 g/mol
InChI Key: YDUJUUVGZIPXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

Inputs

Step One
Name
Quantity
0.4 mmol
Type
reagent
Smiles
O=C([O-])O.[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
0.22 mmol
Type
reactant
Smiles
C12=CC=CC=C1CCCN2
Name
Quantity
1 mL
Type
solvent
Smiles
OCCOCCOCCOCCOCCO
Details
Flow Rate
0.25 mL/min
Step Two
Name
Quantity
0.2 mmol
Type
limiting reactant
Smiles
CC1=CC(C)=C(S(=O)(Cl)=O)C(C)=C1
Name
Quantity
2 mL
Type
solvent
Smiles
CC(C)=O
Details
Flow Rate
0.25 mL/min

Setup

Vessel
Control Type
TUBE
Setpoint
10 mL
Material
PLASTIC: PTFE
Attachments
PRESSURE_REGULATOR: back pressure regulator
Type
UNSPECIFIED

Conditions

Temperature
Control Type
CUSTOM
Details
"warmed"
Setpoint
25 °C
Pressure
Control Type
PRESSURIZED
Details
back pressure regulator
Setpoint
100 psi
Atmosphere
UNSPECIFIED
Measurements
Type Time Pressure
Flow
Type
PLUG_FLOW_REACTOR
Pump Type
Tubing
PTFE
Other

Workups

ADDITION
Type
ADDITION
EXTRACTION
Type
EXTRACTION
Phase kept
organic
WASH
Type
WASH
WASH
Type
WASH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
CONCENTRATION
Type
CONCENTRATION

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Cc1cc(C)c(S(=O)(=O)N2CCCc3ccccc32)c(C)c1
Measurements
Type Value Analysis
YIELD 71% isolated weight
YIELD 86% crude nmr
Analyses
NMR_1H
Type
NMR_1H
Details
NMR of crude reaction mixture before workup
GCMS
Type
GCMS
WEIGHT
Type
WEIGHT
NMR_1H
Type
NMR_1H

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.